molecular formula C5H5BrN2O2 B2987544 Methyl 4-bromo-1H-imidazole-2-carboxylate CAS No. 1622843-37-1

Methyl 4-bromo-1H-imidazole-2-carboxylate

Cat. No. B2987544
CAS RN: 1622843-37-1
M. Wt: 205.011
InChI Key: KGKFOCSHGUXYLA-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1H-imidazole-2-carboxylate” is a compound with the CAS Number: 1622843-37-1 . It has a molecular weight of 205.01 . It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms . It is commonly used in organic synthesis and pharmaceutical research, as it is known to exhibit potential biological activity .


Molecular Structure Analysis

The Inchi Code of “Methyl 4-bromo-1H-imidazole-2-carboxylate” is 1S/C5H5BrN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-bromo-1H-imidazole-2-carboxylate” were not found, imidazole derivatives are known to be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-1H-imidazole-2-carboxylate” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Safety and Hazards

“Methyl 4-bromo-1H-imidazole-2-carboxylate” is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . They show a broad range of chemical and biological properties, making them a promising area for future research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Mechanism of Action

Target of Action

Methyl 4-bromo-1H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways might be influenced .

Pharmacokinetics

The compound’s solubility and stability, which can impact its bioavailability, may be influenced by its chemical structure .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound might have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Methyl 4-bromo-1H-imidazole-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, might also affect the compound’s action and efficacy.

properties

IUPAC Name

methyl 5-bromo-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKFOCSHGUXYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-1H-imidazole-2-carboxylate

CAS RN

1622843-37-1
Record name Methyl 4-bromo-1H-imidazole-2-carboxylate
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